molecular formula C10H13BrCl2N4 B1379090 {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride CAS No. 1426291-31-7

{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride

Cat. No. B1379090
CAS RN: 1426291-31-7
M. Wt: 340.04 g/mol
InChI Key: KYNIMSWBYVFGSO-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride, also known as 4-BPTM, is a versatile organic compound. It is an organic compound with a wide range of applications in the scientific research field. It is an important precursor for the synthesis of many organic compounds and has been used in a variety of biological and biochemical experiments. 4-BPTM is a white crystalline solid with a melting point of 163.5°C and a molecular weight of 317.8 g/mol. It is soluble in water and can be used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of New 1,2,4-Triazoles and Antimicrobial Activities : New 1,2,4-triazole derivatives, including structures similar to {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride, have been synthesized. These compounds were screened for their antimicrobial activities, revealing good or moderate activity against various microorganisms (Bayrak et al., 2009).

Biological Activity and Pharmacological Potential

  • Antileishmanial Activity and Theoretical Studies : 4-amino-1,2,4-triazole derivatives were studied for their antileishmanial activity. One derivative showed remarkable activity against Leishmania infantum promastigots, demonstrating the potential of these compounds in pharmacological applications (Süleymanoğlu et al., 2017).

Antifungal and Antibacterial Effects

  • Antifungal Evaluation of Novel 1,2,4-Triazoles : Novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs were synthesized and evaluated for their antifungal activity. They exhibited varying degrees of effectiveness against several fungal strains, including Microsporum and Candida species (Klip et al., 2010).

Chemical Structure and Synthesis

  • Synthesis and Characterization of 1,2,4-Triazole Derivatives : The synthesis of various 1,2,4-triazole derivatives, structurally related to the compound of interest, has been achieved. These compounds have been characterized using techniques like NMR and IR spectroscopy, which is crucial for understanding their potential applications in scientific research (Wujec & Typek, 2023).

properties

IUPAC Name

1-[4-(4-bromophenyl)-1,2,4-triazol-3-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4.2ClH/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9;;/h2-5,7,12H,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNIMSWBYVFGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=CN1C2=CC=C(C=C2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
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{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Reactant of Route 3
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{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Reactant of Route 4
{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Reactant of Route 5
{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride
Reactant of Route 6
{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride

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